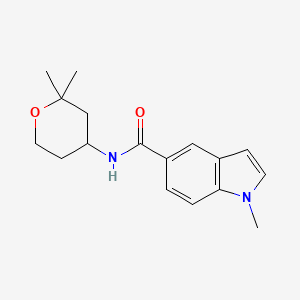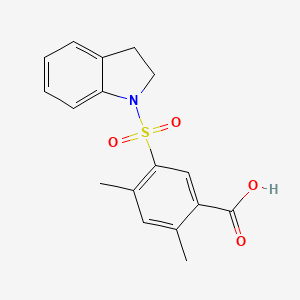![molecular formula C17H14F2N4O2 B12166577 N,N'-bis[(E)-(4-fluorophenyl)methylideneamino]propanediamide CAS No. 406704-98-1](/img/structure/B12166577.png)
N,N'-bis[(E)-(4-fluorophenyl)methylideneamino]propanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’~1~,N’~3~-双[(E)-(4-氟苯基)亚甲基]丙二酰肼是一种化学化合物,以其在各个科学领域的潜在应用而闻名。该化合物以两个(E)-(4-氟苯基)亚甲基基团连接到丙二酰肼骨架上为特征。苯环中的氟原子赋予该化合物独特的化学性质和潜在的生物活性。
准备方法
合成路线和反应条件
N’~1~,N’~3~-双[(E)-(4-氟苯基)亚甲基]丙二酰肼的合成通常涉及在特定反应条件下,4-氟苯甲醛与丙二酰肼的缩合反应。该反应通常在酸催化剂(如盐酸)的存在下进行,以促进亚胺键的形成。反应混合物加热至约80-100°C数小时,以确保起始原料完全转化为所需产物。
工业生产方法
在工业环境中,可以通过使用大型反应器和连续流动工艺来扩大N’~1~,N’~3~-双[(E)-(4-氟苯基)亚甲基]丙二酰肼的生产规模。反应条件经过优化以最大限度地提高产率并最小化副产物。最终产品通过重结晶或色谱等技术进行纯化,以获得适用于各种应用的高纯度化合物。
化学反应分析
反应类型
N’~1~,N’~3~-双[(E)-(4-氟苯基)亚甲基]丙二酰肼会发生几种类型的化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化,导致形成相应的氧化物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,导致形成还原的衍生物。
取代: 苯环中的氟原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在室温或略微升高的温度下在水性或有机溶剂中进行。
还原: 硼氢化钠,氢化铝锂;反应通常在四氢呋喃或乙醇等无水溶剂中进行。
取代: 胺类或硫醇类等亲核试剂;反应在二甲亚砜或乙腈等极性溶剂中进行。
形成的主要产物
氧化: 形成氧化物和其他含氧衍生物。
还原: 形成还原的酰肼衍生物。
取代: 形成具有各种官能团的取代苯基衍生物。
科学研究应用
化学: 用作合成更复杂分子和材料的构建模块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其与生物靶标相互作用的能力,被探索为潜在的治疗剂。
工业: 应用于先进材料和化学工艺的开发。
作用机制
N’~1~,N’~3~-双[(E)-(4-氟苯基)亚甲基]丙二酰肼的作用机制涉及其与特定分子靶标和途径的相互作用。已知该化合物通过产生活性氧物种 (ROS) 来诱导细胞氧化应激,这会导致某些癌细胞的细胞死亡。苯环中的氟原子增强了化合物穿透细胞膜并与细胞内靶标相互作用的能力,使其成为诱导癌细胞凋亡的有效剂 .
相似化合物的比较
N’~1~,N’~3~-双[(E)-(4-氟苯基)亚甲基]丙二酰肼可以与其他类似化合物进行比较,例如:
N’~1~,N’~3~-二甲基-N’~1~,N’~3~-双(苯基碳硫酰基)丙二酰肼 (Elesclomol): 以其通过诱导氧化应激选择性杀死顺铂耐药的肺癌细胞的能力而闻名
N’~1~,N’~3~-双[(E)-(1-吡啶基)亚甲基]-1,3-丙二胺: 用于电化学研究,并用作电极上的自组装单层.
N’~1~,N’~3~-双[(E)-(4-氟苯基)亚甲基]丙二酰肼的独特性在于其氟取代的苯环,与其他类似化合物相比,它增强了其化学稳定性和生物活性。
属性
CAS 编号 |
406704-98-1 |
|---|---|
分子式 |
C17H14F2N4O2 |
分子量 |
344.31 g/mol |
IUPAC 名称 |
N,N'-bis[(Z)-(4-fluorophenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C17H14F2N4O2/c18-14-5-1-12(2-6-14)10-20-22-16(24)9-17(25)23-21-11-13-3-7-15(19)8-4-13/h1-8,10-11H,9H2,(H,22,24)(H,23,25)/b20-10-,21-11- |
InChI 键 |
MAPYVAYHBIZRRN-JTMCVSSMSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N\NC(=O)CC(=O)N/N=C\C2=CC=C(C=C2)F)F |
规范 SMILES |
C1=CC(=CC=C1C=NNC(=O)CC(=O)NN=CC2=CC=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B12166519.png)
![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide](/img/structure/B12166521.png)
![2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B12166527.png)
![(5Z)-3-(4-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12166533.png)
![Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12166546.png)
![N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B12166560.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B12166563.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(4,6-dimethylpyrimidin-2-yl)amino]propan-1-one](/img/structure/B12166569.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide](/img/structure/B12166574.png)
![2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166581.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12166587.png)
